![molecular formula C25H33ClO6 B2749958 Chloronectrin CAS No. 38965-84-3](/img/structure/B2749958.png)
Chloronectrin
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Description
Synthesis Analysis
The synthesis of Chloronectrin involves the isolation and structure elucidation of ascochlorin-type metabolites from the leafhopper pathogenic fungus Microcera sp. BCC 17074 . The structures of these compounds are elucidated on the basis of NMR spectroscopic and mass spectrometry data .Scientific Research Applications
Photodynamic Therapy
Recent research has shown the use of chlorin derivatives, including chloronectrin, as photosensitizers in photodynamic therapy. These compounds have been applied in treating various skin diseases such as acne vulgaris, psoriasis, papillomavirus infections, cutaneous leishmaniasis, and skin rejuvenation. Studies have explored the mechanisms of photodynamic therapy against these conditions and their clinical benefits (S. R. de Annunzio et al., 2019).
Anticarcinogenic Properties
Chlorophylls, including derivatives like chloronectrin, have been studied for their anticarcinogenic properties. They have shown anti-mutagenic activity in genotoxicity assays and protective effects against various biomarkers of cancer. Studies in species like rats, mice, and rainbow trout have supported the chemopreventive role of these compounds against aromatic carcinogens (R. Dashwood, 1997).
Enzymatic Transformations
Research into the enzymatic conversion of porphyrins into chlorins, like chloronectrin, has been conducted. This includes studies on how horseradish peroxidase can convert deuteroporphyrin IX into chlorins, which are of interest for use in photodynamic therapy. Such studies have provided insights into the characteristics of these enzymatic transformations (F. Dayan et al., 1998).
properties
IUPAC Name |
[(E)-5-(3-chloro-5-formyl-2,6-dihydroxy-4-methylphenyl)-3-methyl-1-(1,2,6-trimethyl-3-oxocyclohexyl)pent-3-en-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClO6/c1-13(7-9-18-23(30)19(12-27)15(3)22(26)24(18)31)21(32-17(5)28)11-25(6)14(2)8-10-20(29)16(25)4/h7,12,14,16,21,30-31H,8-11H2,1-6H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNIFVHUVCKQA-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1(C)CC(C(=CCC2=C(C(=C(C(=C2O)Cl)C)C=O)O)C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(=O)C(C1(C)CC(/C(=C/CC2=C(C(=C(C(=C2O)Cl)C)C=O)O)/C)OC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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